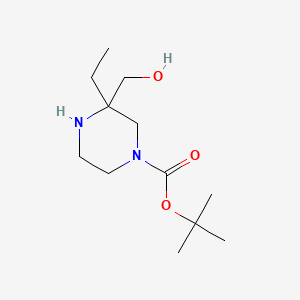
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate is a compound with a complex name, but its structure reveals its significance. Let’s break it down:
Tert-butyl: Refers to the tert-butyl group (tert-butyl = t-Bu), which consists of three methyl groups attached to a central carbon atom.
3-ethyl: Indicates an ethyl group (CH₂CH₃) attached to the piperazine ring.
3-(hydroxymethyl): Highlights a hydroxymethyl group (CH₂OH) also linked to the piperazine ring.
Piperazine-1-carboxylate: The core structure is piperazine (a six-membered ring with two nitrogen atoms) with a carboxylate group (COO⁻) attached.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate involves several steps. One common approach includes the following:
Alkylation of Piperazine: Ethyl bromide reacts with piperazine to introduce the ethyl group.
Hydroxymethylation: Formaldehyde (CH₂O) adds the hydroxymethyl group.
Tert-butylation: Tert-butyl bromide reacts with the intermediate to form the tert-butyl group.
Industrial Production:: While industrial-scale production methods may vary, the synthetic steps remain consistent. Optimization ensures high yield and purity.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group (C=O) may yield secondary amines.
Substitution: Nucleophilic substitution reactions can modify the tert-butyl or ethyl groups.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Alkyl halides or nucleophiles (e.g., amines).
- Oxidation: Hydroxymethyl to carboxylic acid.
- Reduction: Secondary amine derivatives.
- Substitution: Alkylated or substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate finds applications in:
Medicinal Chemistry: As a scaffold for drug design.
Biological Studies: Investigating interactions with proteins or receptors.
Polymer Chemistry: Building blocks for functional polymers.
Wirkmechanismus
The compound’s effects likely involve interactions with cellular targets, influencing biological pathways. Further research is needed to elucidate specific mechanisms.
Vergleich Mit ähnlichen Verbindungen
While unique, it shares features with other piperazine-based compounds. Notable analogs include:
1-Boc-piperazine: A related building block.
Tert-butyl piperazine-1-carboxylate: A simpler derivative.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl 3-ethyl-3-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-12(9-15)8-14(7-6-13-12)10(16)17-11(2,3)4/h13,15H,5-9H2,1-4H3 |
InChI-Schlüssel |
BYNNAUBPRAMOQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CN(CCN1)C(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


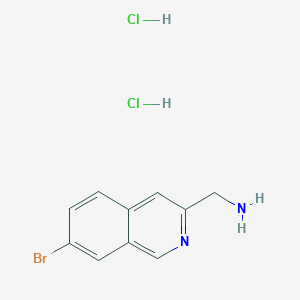
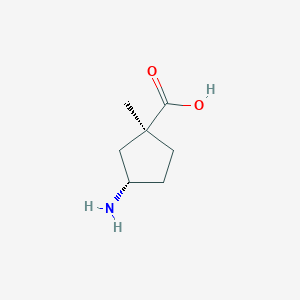
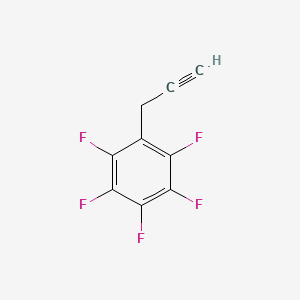
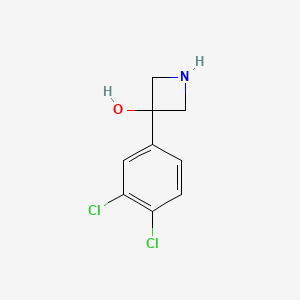
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)
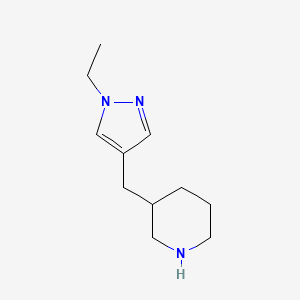

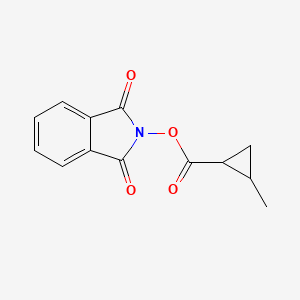
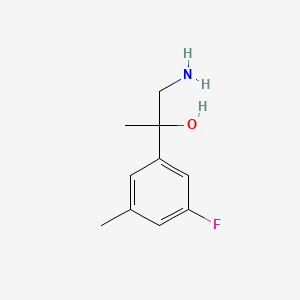
![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)
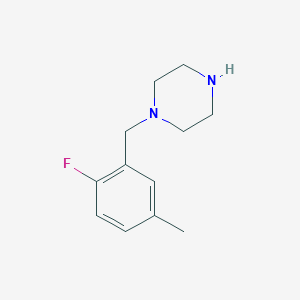

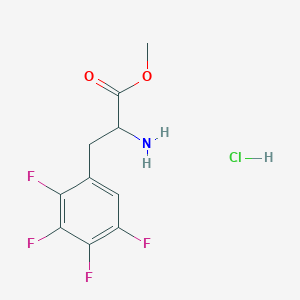
![2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B13524677.png)
